Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate
Description
Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidine ring. The compound features a phenyl substituent and a 2-hydroxyethyl group at the 4-position of the piperidine scaffold. This structural motif is common in medicinal chemistry, where the Boc group serves to protect the amine during synthetic steps, while the hydroxyethyl and phenyl substituents may modulate physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Such derivatives are frequently employed as intermediates in the synthesis of pharmaceuticals, particularly for central nervous system (CNS) targets, where piperidine frameworks are prevalent .
Properties
CAS No. |
716360-34-8 |
|---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3 |
InChI Key |
LTZWZZCIQBZZMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate typically involves the following steps:
Piperidine Derivation: Piperidine is reacted with appropriate reagents to introduce the phenyl and hydroxyethyl groups.
Protection of the Amino Group: The amino group in piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Formation of the Piperidine Ring: The protected piperidine derivative undergoes cyclization to form the piperidine ring structure.
Hydroxyethyl Introduction: The hydroxyethyl group is introduced through a substitution reaction.
Final Deprotection: The Boc group is removed to yield the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Reduced alcohols and amines.
Substitution Products: Derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C18H27NO3 . It has a molecular weight of 305.4 g/mol .
Chemical Structure and Identifiers
Key identifiers for this compound include:
- PubChem CID: 53415302
- IUPAC Name: tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate
- InChI: InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-12-9-18(10-13-19,11-14-20)15-7-5-4-6-8-15/h4-8,20H,9-14H2,1-3H3
- InChIKey: LTZWZZCIQBZZMT-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(CCO)C2=CC=CC=C2
- CAS: 716360-34-8
Computed Properties
The computed properties of the compound include:
- XLogP3-AA: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Rotatable Bond Count: 5
- Exact Mass: 305.19909372 Da
- Monoisotopic Mass: 305.19909372 Da
- Topological Polar Surface Area: 49.8 Ų
- Heavy Atom Count: 22
- Complexity: 361
Applications in Scientific Research
While specific applications of this compound are not detailed in the provided search results, the broader use of carbamates in drug design and medicinal chemistry offers some context . Carbamates, including tert-butyl carbamates, are utilized in the synthesis of various compounds and as peptide bond surrogates to improve metabolic stability and permeability across cell membranes .
Mechanism of Action
The mechanism by which tert-butyl 4-(2-hydroxyethyl)-4-phenylpiperidine-1-carboxylate exerts its effects depends on its specific application. In the context of PROTACs, the compound facilitates the degradation of target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Molecular Targets and Pathways Involved:
E3 Ubiquitin Ligases: These enzymes are key players in the ubiquitin-proteasome pathway, responsible for tagging proteins for degradation.
Proteasome: The proteasome is the cellular machinery that degrades ubiquitinated proteins.
Comparison with Similar Compounds
Key Observations :
Boc Protection Strategies
The target compound and its analogs are typically synthesized via Boc protection of the piperidine nitrogen. For example:
- Target Compound : Likely synthesized via nucleophilic substitution or reductive amination, though explicit details are absent in the provided evidence.
- tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate : Synthesized using di-tert-butyl carbonate in dioxane/water (86% yield) .
- Enzymatic Resolution : Racemic tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate undergoes enzymatic kinetic resolution to yield enantiopure intermediates for CNS drugs .
Key Reaction Conditions
Trends : Yields depend on steric bulk and reaction medium. Polar aprotic solvents (e.g., dioxane) favor Boc protection, while reducing agents (e.g., NaBH(OAc)₃) enable functionalization of complex scaffolds .
Physicochemical Properties
NMR Spectral Data Comparison
Note: The hydroxyethyl group in analogs produces distinct triplet signals near δ 3.60 ppm in ¹H NMR, absent in non-hydroxylated derivatives .
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaHCO₃, THF, 0–25°C | 65–75 | >90% |
| 2 | Silica chromatography | 85–90 | >98% |
Basic: How is this compound characterized to confirm structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- H NMR: Peaks for tert-butyl (9H singlet at δ 1.4), hydroxyethyl (–CH₂OH: δ 3.6–3.8), and phenyl (δ 7.2–7.4 aromatic protons) .
- C NMR: Carbonyl (C=O) at δ 155–160 ppm, quaternary carbons at δ 80–85 ppm .
- Mass Spectrometry : HRMS (ESI+) expected m/z [M+H]⁺: 334.215 (C₁₉H₂₈NO₃⁺) .
- Elemental Analysis : Match calculated vs. observed C, H, N (±0.3%) .
Advanced: How can researchers resolve discrepancies in solubility data across different solvents?
Methodological Answer:
Contradictions in solubility (e.g., polar vs. non-polar solvents) may arise from impurities or stereochemical variations. Strategies include:
Repurification : Re-crystallize in ethanol/water (7:3) to remove hydrophobic byproducts .
HPLC Analysis : Use a C18 column (acetonitrile/water gradient) to detect impurities affecting solubility .
Q. Solubility Table :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Hygroscopic |
| Ethanol | 20–25 | Temperature-sensitive |
| Hexane | <1 | Low polarity |
Advanced: What strategies address stereochemical uncertainties during synthesis?
Methodological Answer:
The hydroxyethyl group’s stereochemistry can lead to diastereomers. To resolve:
Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 85:15) to separate enantiomers .
X-ray Crystallography : Confirm absolute configuration if single crystals form .
Optimize Reaction : Use chiral catalysts (e.g., BINOL-derived ligands) to enforce stereoselectivity .
Advanced: How does the hydroxyethyl substituent influence biological activity compared to aminoethyl or methyl analogs?
Methodological Answer:
The hydroxyethyl group enhances hydrogen-bonding capacity, affecting receptor binding. Comparative studies show:
Table 2: Substituent Effects on IC₅₀ (μM) *
| Substituent | Target A | Target B |
|---|---|---|
| 2-Hydroxyethyl | 0.8 | 2.1 |
| 2-Aminoethyl | 1.5 | 3.4 |
| Methyl | 5.2 | >10 |
| *Data extrapolated from analogous piperidine derivatives . |
Methodological: What purification techniques ensure high purity for biological assays?
Answer:
- Flash Chromatography : Use a Biotage® system with 40–63 μm silica gel and ethyl acetate/hexane gradients .
- Recrystallization : Dissolve in hot ethanol, cool to –20°C for 12 h, filter .
- QC Metrics : Purity >98% (HPLC), residual solvents <0.1% (GC) .
Stability: How does storage condition affect compound integrity?
Methodological Answer:
- Stability Table :
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C, sealed, dark | <2 |
| 4°C, desiccated | <1 |
| –20°C, argon | 0 |
- Monitoring : Use LC-MS to detect oxidation (hydroxyethyl → ketone) or hydrolysis (tert-butyl deprotection) .
Analytical: How to detect and quantify degradation products?
Methodological Answer:
- HPLC Method : C18 column, 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN in 20 min), UV 254 nm .
- Degradation Pathways :
- Hydrolysis of tert-butyl group → piperidine-1-carboxylic acid.
- Oxidation of hydroxyethyl → 2-ketoethyl derivative .
Comparative Studies: How does the phenyl group impact solubility vs. pyridinyl analogs?
Answer:
The phenyl group reduces polarity compared to pyridinyl (: pyridinyl derivatives show higher aqueous solubility).
Table 3: Solubility Comparison
| Substituent | LogP | Aqueous Solubility (μM) |
|---|---|---|
| Phenyl | 3.2 | 15 |
| Pyridin-3-yl | 2.1 | 85 |
Addressing Contradictions: How to resolve conflicting bioactivity data in assays?
Methodological Answer:
Standardize Assays : Use positive controls (e.g., known kinase inhibitors) and replicate in triplicate .
Check Purity : Ensure >98% purity via HPLC; impurities <1% can skew IC₅₀ values .
SAR Analysis : Compare with analogs (e.g., tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
